Octahydroindolizin-1-amine

Descripción general

Descripción

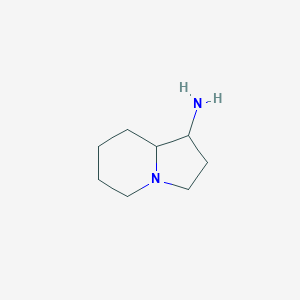

Octahydroindolizin-1-amine is a chemical compound with the molecular formula C8H16N2 It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Octahydroindolizin-1-amine typically involves the hydrogenation of indolizine derivatives. One common method is the catalytic hydrogenation of indolizine using a palladium catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, resulting in the reduction of the double bonds in the indolizine ring system to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent and efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions: Octahydroindolizin-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Fully saturated amine derivatives.

Substitution: Various substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Octahydroindolizin-1-amine has the molecular formula , characterized by its unique bicyclic structure that includes an indolizine ring. This structural configuration contributes to its reactivity and interaction with biological targets.

Chemistry

- Building Block for Synthesis : this compound serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating diverse chemical entities.

- Catalysis : The compound has been investigated for its role in catalysis, particularly in the synthesis of indole derivatives, which are prevalent in many natural products and pharmaceuticals.

Biology

- Ligand in Biochemical Assays : Research indicates that this compound can act as a ligand in biochemical assays, potentially influencing receptor activity and enzyme function. Its amine group allows it to form hydrogen bonds with biological molecules, enhancing its interaction with various targets.

- Therapeutic Properties : Preliminary studies suggest that this compound exhibits antimicrobial and anticancer activities. It has been explored for its potential use in developing new therapeutic agents targeting specific diseases.

Medicine

- Drug Development : The compound is being studied for its potential as a pharmaceutical intermediate. Its unique structure may lead to the development of new drugs with improved efficacy and reduced side effects.

- Neuroprotective Effects : Emerging evidence suggests that this compound may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.

Data Table: Summary of Applications

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Building Block | Used in synthesizing complex organic molecules |

| Catalysis | Investigated for catalytic properties in indole synthesis | |

| Biology | Ligand Activity | Acts as a ligand influencing receptor and enzyme functions |

| Antimicrobial | Exhibits antibacterial properties against various strains | |

| Medicine | Drug Development | Explored as a pharmaceutical intermediate for new drugs |

| Neuroprotection | Potential protective effects against neuronal damage |

Antimicrobial Efficacy

A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating promising antimicrobial potential.

Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC values around 15 µM. This suggests its potential as a lead compound for developing anticancer therapies.

Neuroprotection in Animal Models

Animal studies highlighted the neuroprotective effects of this compound in models of induced oxidative stress, where treated animals exhibited reduced markers of neuronal damage compared to controls.

Mecanismo De Acción

The mechanism of action of Octahydroindolizin-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to metal ions and modulating their activity in biochemical pathways.

Comparación Con Compuestos Similares

Indolizine: The parent compound of Octahydroindolizin-1-amine, containing a bicyclic nitrogen heterocycle.

Piperidine: A saturated six-membered nitrogen-containing ring, similar in structure to the reduced form of indolizine.

Pyrrolidine: A five-membered nitrogen-containing ring, another structural analog.

Uniqueness: this compound is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and physical properties compared to its unsaturated analogs. This saturation enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Octahydroindolizin-1-amine is a bicyclic amine compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and applications in medicinal chemistry, drawing from diverse research findings.

Chemical Structure and Properties

This compound features a saturated bicyclic structure which contributes to its unique reactivity and biological activity. The compound can be synthesized through various methods, including the intramolecular Diels-Alder reaction of 2-amidofurans, leading to the formation of octahydroindole alkaloids .

Antimicrobial Properties

Research indicates that hydroxylamines, including derivatives of this compound, exhibit significant antimicrobial activity. These compounds can form stable complexes with metal ions, influencing various biological pathways and potentially serving as antimicrobial agents.

Neurokinin Receptor Interaction

Studies have shown that octahydroindole derivatives can act as antagonists for neurokinin receptors (NK-1 and NK-2). For instance, the incorporation of octahydroindole-2-carboxylic acid (Oic) into peptide structures has resulted in enhanced antagonist activity against these receptors . This suggests that this compound could be a valuable scaffold in developing neurokinin receptor antagonists.

Cardiovascular Applications

Octahydroindole derivatives are also noted for their role in antihypertensive drugs, such as Perindopril. The structural properties of these compounds contribute to their effectiveness in modulating blood pressure by acting on angiotensin-converting enzymes (ACE) . The incorporation of octahydroindole motifs into drug design has been linked to improved bioavailability and resistance to enzymatic degradation.

Study on Oic as a Proline Analog

A significant study investigated the use of octahydroindole-2-carboxylic acid (Oic) as a proline analog in pharmacologically relevant peptides. The findings revealed that Oic enhances the stability of peptide structures and increases the trans-amide bond content, crucial for maintaining structural integrity in biologically active peptides .

Aeruginosins and Their Biological Activity

Aeruginosins are a class of compounds featuring an octahydroindole core that exhibit potent biological activities, including inhibition of serine proteases like trypsin. For example, aeruginosin KT688 was found to inhibit trypsin with an IC50 value of 2.38 µM, highlighting the potential of octahydroindole derivatives in therapeutic applications .

Comparison with Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Hydroxylamine | Simple hydroxylamine | Basic structure; widely used in organic synthesis |

| N,N-Dimethylhydroxylamine | Substituted hydroxylamine | More sterically hindered; used as a reagent |

| Octahydroindole | Saturated nitrogen heterocycle | Lacks hydroxylamine functionality; medicinal chemistry |

| Octahydroindole-2-carboxylic acid | Proline analog | Enhances peptide stability; used in ACE inhibitors |

Propiedades

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-4-6-10-5-2-1-3-8(7)10/h7-8H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFAPBHHGYLKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCC(C2C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114822-81-9 | |

| Record name | octahydroindolizin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.